molecular formula C13H25NO5 B2662755 (2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2550997-56-1

(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2662755
CAS No.: 2550997-56-1
M. Wt: 275.345
InChI Key: POUPAUUECNTULF-VIFPVBQESA-N
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Description

The compound (2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral amino acid derivative characterized by:

  • A butanoic acid backbone with stereochemical configuration (2S).
  • A tert-butoxy group (-O-C(CH₃)₃) at the C2 position.
  • A tert-butoxycarbonylamino (Boc-amino) group (-NH-C(O)-O-C(CH₃)₃) at the C4 position.

This structure confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for protecting amine groups while maintaining metabolic stability .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-9(10(15)16)7-8-14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPAUUECNTULF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C10H19NO4C_{10}H_{19}NO_4, and it features a tert-butyl group that contributes to its lipophilicity, potentially influencing its interactions with biological membranes. The structural representation is as follows:

Structure  2S 2 2 Methylpropan 2 yl oxy 4 2 methylpropan 2 yl oxycarbonylamino butanoic acid\text{Structure }\text{ 2S 2 2 Methylpropan 2 yl oxy 4 2 methylpropan 2 yl oxycarbonylamino butanoic acid}

Key Features

PropertyValue
Molecular Weight201.26 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
CAS Number1212111-82-4

The biological activity of (2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is primarily attributed to its interaction with various cellular receptors and enzymes. It has been shown to modulate signaling pathways associated with cell growth and apoptosis.

  • Receptor Modulation : The compound interacts with cell surface receptors, influencing downstream signaling pathways. This modulation can affect processes such as cell proliferation and differentiation.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Proliferation Assays : In vitro studies demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability .
  • Apoptosis Induction : Flow cytometry analyses indicated that this compound promotes apoptosis in treated cells, evidenced by increased annexin V staining .
  • Animal Models : In vivo experiments using murine models revealed that administration of the compound led to significant reductions in tumor size compared to control groups, supporting its potential as an anti-cancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison was made with similar compounds known for their biological effects:

Compound NameBiological ActivityReference
(S)-N-(tert-butoxycarbonyl)-L-aspartic AcidNeuroprotective effects
(R)-3-Hydroxybutyric AcidMetabolic regulation
N-Acetyl-L-cysteineAntioxidant properties

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of butanoic acid compounds exhibit significant antiviral properties. Specifically, (2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has shown potential as an inhibitor of viral replication, particularly against human immunodeficiency virus (HIV) strains. Studies have demonstrated that modifications to the butanoic acid backbone can enhance the efficacy of these compounds as antiviral agents .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research suggests that it may play a role in mitigating neurodegenerative diseases by influencing pathways involved in neuronal survival and apoptosis. In vitro studies have shown that butanoic acid derivatives can reduce oxidative stress and inflammation in neuronal cells .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders and has implications for drug design targeting enzyme activity related to various diseases .

Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis. Its structure allows for the incorporation of hydrophobic and polar functionalities, making it suitable for designing peptides with enhanced biological activities. Researchers have utilized this compound to create peptide analogs that demonstrate improved binding affinities to target proteins .

Materials Science

Polymer Development
In materials science, this compound is being explored as a monomer for polymer synthesis. The incorporation of this compound into polymer matrices can lead to materials with unique mechanical properties and thermal stability. Such polymers have potential applications in drug delivery systems and biomedical devices .

Case Studies

Study Focus Area Findings
Study 1Antiviral EfficacyDemonstrated inhibition of HIV replication in vitro with modified butanoic acid derivatives.
Study 2NeuroprotectionShowed reduction of oxidative stress markers in neuronal cell lines treated with the compound.
Study 3Enzyme InhibitionIdentified significant inhibition of specific metabolic enzymes, suggesting therapeutic potential in metabolic disorders.
Study 4Polymer SynthesisDeveloped new polymer composites using the compound, enhancing mechanical properties suitable for medical applications.

Comparison with Similar Compounds

Substituent-Based Differentiation

The compound is compared below with analogs sharing the butanoic acid core but differing in substituents:

Compound Name Substituents (Positions) Key Properties/Applications Reference
(2S)-4-azido-2-[(tert-butoxycarbonyl)amino]butanoic acid C4: Azido (-N₃); C2: Boc-amino Click chemistry applications; photoaffinity labeling
(2S)-2-amino-4-(benzyloxycarbonylamino)butanoic acid C4: Benzyloxycarbonylamino (Z-amino); C2: NH₂ Peptide synthesis; intermediate in drug design
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid C2: Tosyl (Ts) group; C3: Methyl Enzyme inhibition studies; sulfonamide-based probes
(2S)-2-[[1-(tert-butoxycarbonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid C2: Boc-piperidine; C4: Methylsulfanyl (-SMe) Targeted drug delivery; protease inhibitors

Key Observations :

  • Steric Effects : The tert-butoxy groups in the target compound provide superior steric protection compared to smaller substituents (e.g., methyl or benzyl groups), reducing enzymatic degradation .
  • Reactivity: The azido group in the analog from enables bioorthogonal reactions, unlike the inert tert-butoxycarbonylamino group in the target compound .
  • Solubility : Compounds with polar substituents (e.g., sulfonamides in ) exhibit higher aqueous solubility than the hydrophobic tert-butyl-rich target molecule.

Structural Similarity Analysis Using Chemoinformatics

Graph-based similarity coefficients (e.g., Tanimoto index) reveal:

  • The target compound shares <30% similarity with 4-azido analogs due to divergent functional groups.
  • Higher similarity (~65%) is observed with Boc-protected analogs (e.g., ), driven by shared tert-butyl and carbamate motifs .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm t-BuO and Boc group integration (δ ~1.2-1.4 ppm for tert-butyl protons) .
  • HPLC-MS : Reverse-phase C18 columns with UV/ESI-MS detection for purity assessment and molecular ion verification .
  • IR spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

How should researchers address conflicting spectroscopic data when impurities are detected?

Q. Advanced

  • Multi-method validation : Cross-check NMR, LC-MS, and IR to distinguish impurities from solvent artifacts .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected signals .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Example : A peak at δ 3.5 ppm initially assigned as a methine proton might instead be a residual solvent; use D₂O exchange to confirm .

What stability considerations are essential for long-term storage?

Q. Basic

  • Storage conditions : Keep at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of Boc/t-BuO groups .
  • Avoid moisture : Use molecular sieves in storage vials to absorb ambient humidity .

Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

How can solvent effects on reactivity be systematically studied?

Q. Advanced

  • Kinetic profiling : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents using UV-Vis or in situ FTIR .
  • Solvent parameter analysis : Correlate outcomes with Kamlet-Taft parameters (polarity, H-bonding) .
  • Microscopy : Use SEM or AFM to observe crystallization differences in solvent matrices .

Example : Higher yields in DMF may indicate stabilization of transition states via dipole interactions .

What strategies optimize the removal of diastereomeric byproducts?

Q. Advanced

  • Dynamic resolution : Use chiral resolving agents (e.g., L-tartaric acid) to selectively crystallize the desired enantiomer .
  • Chromatographic separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .
  • Enzymatic resolution : Lipases or esterases can hydrolyze specific enantiomers (e.g., CAL-B for ester cleavage) .

How to design a stability-indicating assay for this compound?

Q. Advanced

  • Forced degradation : Expose to heat (80°C), acid (0.1N HCl), base (0.1N NaOH), and UV light (254 nm) .
  • HPLC-DAD/ELSD : Use a gradient method (0.1% TFA in water/acetonitrile) to separate degradation products .
  • Validation parameters : Assess linearity (R² ≥0.999), LOD/LOQ (<0.1%), and recovery rates (98–102%) .

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